![molecular formula C25H32O10 B600568 Massonianoside B CAS No. 188300-19-8](/img/structure/B600568.png)
Massonianoside B
Overview
Description
Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L (disruptor of 4 telomeric silencing 1-like) inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression . Massonianoside B exhibits anti-leukemic activity .
Synthesis Analysis
The synthesis of Massonianoside B has been achieved through pharmacophore-based in silico screening and biological studies . It is a structurally unique natural product inhibitor of DOT1L .Molecular Structure Analysis
The molecular structure of Massonianoside B was elucidated based on analyses of spectroscopic data .Chemical Reactions Analysis
Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .Physical And Chemical Properties Analysis
Massonianoside B is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The empirical formula is C25H32O10 , and the molecular weight is 492.52 . It is stored at temperatures between -10 to -25°C .Scientific Research Applications
Antioxidant Activity
Massonianoside B is a compound found in pine trees and possesses antioxidant activity . This property makes it useful in combating oxidative stress, which is linked to various diseases including cancer, cardiovascular diseases, and neurodegenerative disorders.
Quantitative Analysis in Pinus Species
Massonianoside B is used in the quantitative analysis of Pinus species. High-performance liquid chromatography with a gradient elution system along with a reverse-phase INNO column with photodiode array detector was employed to determine the presence and content of this compound in Pinus species .
Indicator of Biological Activity in Pinus Species
The presence of Massonianoside B in different parts of Pinus species (needles, branches, and bark) provides evidence of biological activity in these species . This can be used to establish a foundation for further research into the medicinal and other uses of these species.
Anti-leukemic Activity
Massonianoside B exhibits anti-leukemic activity . This makes it a potential candidate for the development of new treatments for leukemia.
Inhibition of DOT1L
Massonianoside B is a potent, highly selective, reversible and SAM-competitive DOT1L (disruptor of telomeric silencing 1-like) inhibitor . DOT1L is an enzyme involved in the methylation of histone H3, a process that is crucial for the regulation of gene expression. Inhibition of DOT1L has implications in the treatment of certain types of cancer, including mixed lineage leukemia (MLL).
Decrease in Cellular Levels of H3K79 Methylation
Massonianoside B decreases cellular levels of H3K79 methylation . Methylation of histone H3 at lysine 79 (H3K79) is a post-translational modification that plays a key role in the regulation of gene expression. Alterations in H3K79 methylation patterns have been associated with cancer and other diseases.
Safety And Hazards
Future Directions
Massonianoside B is an antioxidant, which can be isolated from Cedrus deodara pine needle . It exhibits radicals scavenging capacities, and restores CCL4-impaired activity of antioxidant enzymes . This suggests potential future directions for research into its antioxidant properties and therapeutic applications .
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIEOZUONPPQY-ROQFLNLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Massonianoside B |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.